Benzetimide

Description

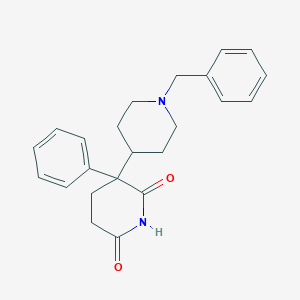

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046173 | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-33-3 | |

| Record name | Benzetimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzetimide's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide, a potent anticholinergic agent, and its stereoisomers, dexetimide (B1670337) and levetimide (B1674941), are critical tools in the study of the cholinergic nervous system. This technical guide provides an in-depth analysis of benzetimide's mechanism of action at muscarinic acetylcholine (B1216132) receptors (mAChRs). It details the stereoselective binding affinities of its enantiomers, their functional antagonism of G-protein coupled signaling pathways, and the experimental protocols utilized for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of benzetimide's molecular pharmacology.

Introduction

Benzetimide is a chiral compound that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological activity resides predominantly in the dextrorotatory enantiomer, dexetimide, while the levorotatory enantiomer, levetimide, is significantly less potent. This stereoselectivity makes the pair invaluable for differentiating specific receptor-mediated effects from non-specific actions in pharmacological studies. Muscarinic receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions. Understanding the interaction of antagonists like benzetimide with these receptor subtypes is crucial for the development of novel therapeutics with improved selectivity and reduced side effects.

Mechanism of Action at Muscarinic Receptors

Dexetimide, the active enantiomer of benzetimide, functions as a competitive antagonist at all five muscarinic receptor subtypes. It binds to the orthosteric site of the receptor, the same site as the endogenous agonist acetylcholine (ACh), but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, dexetimide effectively blocks the action of ACh, thereby inhibiting cholinergic neurotransmission.

The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins, leading to distinct intracellular signaling cascades:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Benzetimide, through its active enantiomer dexetimide, antagonizes both of these major signaling pathways.

Quantitative Pharmacological Data

The affinity and potency of benzetimide's enantiomers for muscarinic receptors have been determined through various in vitro pharmacological assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of Dexetimide and Levetimide for Muscarinic Receptor Subtypes

| Compound | Receptor Subtype | K_i_ (nM) |

| Dexetimide | M1 | ~1-5 |

| M2 | ~1-5 | |

| M3 | ~1-5 | |

| M4 | ~1-5 | |

| M5 | Not widely reported | |

| Levetimide | M2 | >1000 |

Note: Data for M1, M3, and M4 for dexetimide is inferred from the high affinity of its derivative, 4-bromodexetimide (B71351), which displays nanomolar affinities for these subtypes with a preference for M1 and M4.[1] The Ki for dexetimide at M2 receptors is also in the low nanomolar range, as indicated by its high pA2 value in tissues rich in M2 receptors.

Table 2: Functional Antagonist Potency of Dexetimide and Levetimide

| Compound | Tissue/Receptor | Assay | pA_2_ Value | Antagonist Potency Ratio (Dexetimide/Levetimide) |

| Dexetimide | Guinea-pig atria (predominantly M2) | Inhibition of agonist-induced contraction | 9.82 | >6000 |

| Levetimide | Guinea-pig atria (predominantly M2) | Inhibition of agonist-induced contraction | 6.0 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]

Experimental Protocols

The characterization of benzetimide's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (K_i_) of dexetimide and levetimide for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), non-selective muscarinic antagonists.

-

Test compounds: Dexetimide and levetimide.

-

Non-specific binding control: Atropine at a high concentration (e.g., 1 µM).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + Atropine.

-

Competition: Membranes + Radioligand + varying concentrations of dexetimide or levetimide.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (dexetimide or levetimide). Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assays

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq/11 signaling.

Objective: To determine the IC₅₀ of dexetimide for the inhibition of carbachol-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.

Materials:

-

Cell line stably expressing the human M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist: Carbachol (B1668302).

-

Antagonist: Dexetimide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Add varying concentrations of dexetimide to the wells and incubate for a specified period.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of carbachol (typically the EC₈₀) into the wells.

-

Record the change in fluorescence over time.

-

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the carbachol response against the log concentration of dexetimide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key event in Gi/o signaling.

Objective: To determine the IC₅₀ of dexetimide for blocking the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing M2 or M4 receptors.

Materials:

-

Cell line stably expressing the human M2 or M4 receptor.

-

Adenylyl cyclase activator: Forskolin.

-

Agonist: Carbachol.

-

Antagonist: Dexetimide.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Plate the cells in a suitable microplate.

-

Assay:

-

Pre-incubate the cells with varying concentrations of dexetimide.

-

Add a fixed concentration of carbachol.

-

Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.

-

Incubate for a specified time to allow for cAMP accumulation.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of dexetimide. The ability of dexetimide to reverse the inhibitory effect of carbachol will result in a concentration-dependent increase in cAMP levels. Fit the data to determine the IC₅₀ of dexetimide.

Signaling Pathways Modulated by Benzetimide

As a muscarinic antagonist, benzetimide (via dexetimide) inhibits the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors.

Conclusion

Benzetimide, and more specifically its active enantiomer dexetimide, is a potent, non-selective antagonist of muscarinic acetylcholine receptors. Its high affinity for all receptor subtypes allows it to effectively block both Gq/11- and Gi/o-mediated signaling pathways. The pronounced stereoselectivity between dexetimide and levetimide makes this pair of compounds an essential tool for elucidating the physiological and pathological roles of the cholinergic system. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the intricacies of muscarinic receptor function.

References

- 1. In vitro pharmacological properties of 4-bromodexetimide for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexmedetomidine inhibits muscarinic type 3 receptors expressed in Xenopus oocytes and muscarine-induced intracellular Ca2+ elevation in cultured rat dorsal root ganglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Benzetimide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide hydrochloride is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is a racemic mixture of the highly active enantiomer, dexetimide (B1670337), and the less active enantiomer, levetimide. Its primary therapeutic application has been in the management of drug-induced parkinsonism, a condition arising from the blockade of dopamine (B1211576) D2 receptors in the striatum by antipsychotic medications. Benzetimide hydrochloride mitigates the resulting cholinergic overactivity, thereby helping to restore the striatal dopamine/acetylcholine balance. This document provides a comprehensive overview of the pharmacology of Benzetimide hydrochloride, including its mechanism of action, pharmacodynamic properties with a focus on receptor subtype selectivity, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough technical resource for the scientific community.

Mechanism of Action

Benzetimide hydrochloride is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the central nervous system (CNS), the extrapyramidal side effects of neuroleptic drugs (antipsychotics) are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway. This dopaminergic blockade leads to a functional overactivity of cholinergic interneurons in the striatum. Benzetimide hydrochloride redresses this imbalance by blocking postsynaptic mAChRs, primarily the M1 subtype, on striatal medium spiny neurons.[1] This antagonism reduces the excitatory effects of acetylcholine, thereby alleviating the symptoms of parkinsonism, such as tremor, rigidity, and akinesia.

The therapeutic action of Benzetimide hydrochloride is largely attributed to its (-)-enantiomer, dexetimide, which exhibits significantly greater affinity and potency for muscarinic receptors compared to the (+)-enantiomer, levetimide.

Pharmacodynamics

The pharmacodynamic effects of Benzetimide hydrochloride are characterized by its potent anticholinergic properties, both centrally and peripherally.

Receptor Binding Affinity and Selectivity

A study on 127I-iododexetimide , an iodinated derivative of dexetimide, provides valuable data on its binding affinity for cloned human muscarinic receptor subtypes. These findings are presented as a proxy for dexetimide's selectivity.

Table 1: Binding Affinity (Ki) and Functional Antagonism (IC50) of 127I-Iododexetimide at Human Muscarinic Receptor Subtypes [2][3][4][5]

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio vs. M1 (Ki) | Functional Antagonism (IC50) | Selectivity Ratio vs. M1 (IC50) |

| M1 | 337 pM | 1 | 31 nM | 1 |

| M2 | Not specified, but 4-fold lower affinity than M1 | ~4 | 643 nM | ~20.7 |

| M3 | Not specified | Not specified | 157 nM | ~5.1 |

| M4 | Not specified, but 2-fold lower affinity than M1 | ~2 | 82 nM | ~2.6 |

| M5 | Not specified, but 4-fold lower affinity than M1 | ~4 | 566 nM | ~18.3 |

Data derived from studies on 127I-iododexetimide and may not be fully representative of dexetimide.

Furthermore, functional antagonism has been quantified for the enantiomers of benzetimide in guinea-pig atria, a tissue rich in M2 muscarinic receptors.

Table 2: Antagonist Potency (pA2) of Benzetimide Enantiomers in Guinea-Pig Atria [6]

| Enantiomer | pA2 Value |

| Dexetimide | 9.82 |

| Levetimide | 6.0 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Efficacy

The anticholinergic activity of Benzetimide hydrochloride has been demonstrated in vivo in rats.

Table 3: In Vivo Anticholinergic Activity of Benzetimide Hydrochloride in Rats

| Test | ED50 (mg/kg) |

| Mydriasis (pupil dilation) | 0.06 |

| Inhibition of pilocarpine-induced salivation and lacrimation | 0.04 |

Signaling Pathways

Benzetimide hydrochloride, as a muscarinic antagonist, blocks the signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.

-

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

The therapeutic effect of benzetimide in neuroleptic-induced parkinsonism is primarily mediated by the blockade of the M1 receptor signaling pathway in the striatum.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for Benzetimide hydrochloride in humans are scarce in publicly available literature. An early study in rats provides some insight into its metabolism and excretion profile.

-

Absorption: The route of administration for its therapeutic use is typically oral. Specific details on bioavailability and rate of absorption are not well-documented.

-

Distribution: As a centrally acting agent, Benzetimide hydrochloride crosses the blood-brain barrier.

-

Metabolism: Information on the metabolic pathways of Benzetimide hydrochloride is limited.

-

Excretion: A 1968 study by I. van Wijngaarden and W. Soudijn investigated the excretion of Benzetimide hydrochloride in rats. However, the full details of this study, including excretion routes and half-life, are not readily accessible in current databases.

Further research is required to fully characterize the ADME profile of Benzetimide hydrochloride.

Experimental Protocols

Muscarinic Receptor Subtype Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound like Benzetimide hydrochloride for the five human muscarinic receptor subtypes (M1-M5) expressed in a cell line (e.g., CHO-K1 cells).

Objective: To determine the inhibitory constant (Ki) of Benzetimide hydrochloride at hM1, hM2, hM3, hM4, and hM5 receptors.

Materials:

-

Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes.

-

Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: Benzetimide hydrochloride, serially diluted.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [3H]-NMS (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, [3H]-NMS, atropine (to saturate muscarinic receptors), and the membrane preparation.

-

Competition Binding: Add assay buffer, [3H]-NMS, varying concentrations of Benzetimide hydrochloride, and the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the concentration of Benzetimide hydrochloride.

-

Determine the IC50 value (the concentration of Benzetimide hydrochloride that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anti-Pilocarpine Test in Rats (Conceptual Protocol)

This protocol outlines the general principles of an in vivo assay to determine the central and peripheral anticholinergic activity of a compound like Benzetimide hydrochloride by assessing its ability to antagonize the effects of the muscarinic agonist, pilocarpine (B147212).

Objective: To evaluate the in vivo anticholinergic potency of Benzetimide hydrochloride.

Animals: Male Wistar rats.

Materials:

-

Benzetimide hydrochloride.

-

Pilocarpine hydrochloride.

-

Vehicle (e.g., saline).

-

Methylscopolamine (a peripherally acting muscarinic antagonist, for differentiating central vs. peripheral effects).

Procedure (Antagonism of Salivation/Lacrimation):

-

Acclimatization: Acclimate rats to the experimental conditions.

-

Drug Administration: Administer different doses of Benzetimide hydrochloride (or vehicle) subcutaneously or intraperitoneally to different groups of rats.

-

Pilocarpine Challenge: After a set pretreatment time (e.g., 30-60 minutes), administer a standardized dose of pilocarpine hydrochloride to induce cholinergic effects.

-

Observation: Observe and score the degree of salivation and lacrimation at specific time points after the pilocarpine challenge.

-

Data Analysis: Determine the ED50 of Benzetimide hydrochloride, which is the dose that inhibits the pilocarpine-induced effects by 50%.

Procedure (Antagonism of Chewing Behavior):

-

Drug Administration: Administer Benzetimide hydrochloride or vehicle to the rats.

-

Pilocarpine Challenge: Administer pilocarpine to induce purposeless chewing behavior.

-

Behavioral Scoring: Observe the rats for a defined period and score the intensity and frequency of chewing movements.

-

Data Analysis: Compare the chewing scores between the vehicle-treated and Benzetimide-treated groups to assess the inhibitory effect of the drug.

Conclusion

Benzetimide hydrochloride is a potent muscarinic antagonist with a well-established role in managing neuroleptic-induced parkinsonism. Its pharmacological activity is primarily driven by the dexetimide enantiomer, which exhibits high affinity for muscarinic receptors, particularly the M1 subtype located in the striatum. By antagonizing these receptors, it helps to correct the cholinergic hyperactivity that underlies the extrapyramidal symptoms induced by dopamine receptor-blocking agents. While its pharmacodynamic profile is reasonably well-understood, further research is warranted to fully elucidate its pharmacokinetic properties across different species, including humans. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of anticholinergic drugs and their therapeutic applications.

References

- 1. Benzetimide | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel benzamide-based histamine h3 receptor antagonists: the identification of two candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The metabolism and excretion of cinnarizine by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzetimide: A Technical Guide to its Structure, Properties, and Muscarinic Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor antagonist with a well-defined chemical structure and distinct physicochemical properties. This technical guide provides a comprehensive overview of Benzetimide, focusing on its core chemical attributes, its mechanism of action as a parasympatholytic agent, and the experimental methodologies used to characterize its activity. Particular emphasis is placed on its stereochemistry and the differential activity of its enantiomers, dexetimide (B1670337) and levetimide (B1674941). This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Benzetimide is a synthetic piperidine (B6355638) derivative.[1] Chemically, it is identified as 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione.[1] The compound is a racemic mixture, containing two enantiomers: the dextrorotatory form, dexetimide, and the levorotatory form, levetimide.[2][3] The biological activity of Benzetimide is primarily attributed to dexetimide, which is a highly potent muscarinic antagonist, while levetimide exhibits significantly lower activity.[3]

The structural and key chemical identifiers for Benzetimide and its hydrochloride salt are summarized in the tables below.

Table 1: Chemical Identification of Benzetimide

| Identifier | Value | Reference(s) |

| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | [1] |

| CAS Number | 14051-33-3 | [1] |

| Chemical Formula | C₂₃H₂₆N₂O₂ | [1] |

| Molecular Weight | 362.5 g/mol | [1] |

| Stereochemistry | Racemic | [2] |

| SMILES | C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | [1] |

| InChIKey | LQQIVYSCPWCSSD-UHFFFAOYSA-N | [1] |

Table 2: Chemical and Physical Properties of Benzetimide Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 5633-14-7 | [4][5] |

| Chemical Formula | C₂₃H₂₆N₂O₂ · HCl | [4] |

| Molecular Weight | 398.9 g/mol | [5] |

| Melting Point | 299-301.5 °C | [6][7] |

| Solubility | Water: Slightly soluble; Chloroform: Slightly soluble | [4] |

| Calculated logP | 4.29 | [8] |

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Benzetimide functions as a parasympatholytic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] By blocking these receptors, Benzetimide inhibits the actions of acetylcholine, leading to a range of anticholinergic effects.[1]

The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in various physiological functions. The clinical effects of muscarinic antagonists are dependent on their affinity and selectivity for these different subtypes.

Signaling Pathways of Muscarinic Receptors

The signaling pathways initiated by the activation of muscarinic receptors are subtype-dependent. A simplified representation of these pathways is provided below.

Quantitative Pharmacological Data

The antagonistic potency of Benzetimide is primarily due to its (+)-enantiomer, dexetimide. Studies have shown a significant difference in the activity between the two enantiomers.

Table 3: Muscarinic Receptor Binding Affinity of Benzetimide Enantiomers

| Enantiomer | Receptor Subtype | Tissue/System | pA₂ Value | Kᵢ (nM) | Reference(s) |

| Dexetimide | M₂ (predominantly) | Guinea-pig atria | 9.82 | Data not available | [3] |

| Levetimide | M₂ (predominantly) | Guinea-pig atria | 6.0 | Data not available | [3] |

| Dexetimide | M₁-M₅ | Not specified | Not applicable | Data not available | |

| Levetimide | M₁-M₅ | Not specified | Not applicable | Data not available |

Experimental Protocols

The characterization of muscarinic receptor antagonists like Benzetimide involves various in vitro assays to determine their binding affinity and functional activity. A representative experimental protocol for a radioligand binding assay is provided below.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound (e.g., dexetimide) for a specific muscarinic receptor subtype.

Objective: To determine the binding affinity of the test compound for a specific human muscarinic receptor subtype (M₁-M₅).

Materials:

-

Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype.

-

Radioligand: A tritiated, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: Dexetimide or Levetimide, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation fluid.

-

Instrumentation: 96-well plates, filtration apparatus with glass fiber filters, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the target muscarinic receptor subtype and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kₔ), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine.

-

Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

Benzetimide is a potent, stereoselective muscarinic antagonist. Its pharmacological activity is almost exclusively due to the dexetimide enantiomer, which exhibits high affinity for muscarinic receptors, particularly the M₂ subtype found in cardiac tissue. While a complete binding profile across all five muscarinic receptor subtypes is not extensively documented in publicly available literature, the established methodologies for receptor binding and functional assays provide a clear framework for the continued investigation of this and similar compounds. This technical guide consolidates the key structural, chemical, and pharmacological information on Benzetimide, offering a valuable resource for researchers in the field of cholinergic pharmacology and drug development.

References

- 1. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 7. Proceedings: Antimuscarinic action and tissue binding of the optical isomers of benzetimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomers of Benzetimide and their specific activity

An In-Depth Technical Guide to the Enantiomers of Benzetimide and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzetimide is a potent anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. As a chiral molecule, it exists in the form of two enantiomers: dexetimide (B1670337) and levetimide (B1674941). Pharmacological studies have revealed a profound stereoselectivity in its mechanism of action. The antagonistic activity resides almost exclusively in the dextrorotatory isomer, dexetimide, while the levorotatory isomer, levetimide, is significantly less potent. This document provides a comprehensive overview of the specific activities of these enantiomers, presenting quantitative data, detailed experimental methodologies for their characterization, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to Benzetimide and Chirality

Benzetimide, chemically known as 2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide, is a member of the piperidine (B6355638) class of compounds.[1] Its primary pharmacological action is the blockade of muscarinic receptors, which mediate the effects of the neurotransmitter acetylcholine. This action underlies its use as a parasympatholytic and antiparkinsonian agent.[1]

Chirality is a fundamental concept in pharmacology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[2] While they possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of a biological system.[2][3] This is due to the three-dimensional nature of receptor binding sites, which selectively interact with one enantiomer over the other. The more active enantiomer is termed the "eutomer," and the less active one is the "distomer." In the case of Benzetimide, the enantiomers are:

-

Dexetimide: The (+)- or dextrorotatory enantiomer (the eutomer).

-

Levetimide: The (-)- or levorotatory enantiomer (the distomer).

Specific Activity and Stereoselectivity

The most striking feature of Benzetimide's pharmacology is the dramatic difference in potency between its two enantiomers. The anticholinergic activity is highly specific to dexetimide.

Muscarinic Receptor Antagonism

Studies using isolated guinea-pig atria have quantified the antagonistic potency of both dexetimide and levetimide. The pA2 value, a measure of antagonist potency derived from Schild analysis, demonstrates the significant disparity in activity. Dexetimide was found to be over 6000 times more potent than levetimide as a muscarinic antagonist.[4][5] This high degree of stereoselectivity indicates a very specific three-point interaction with the muscarinic receptor, where the spatial arrangement of the functional groups in dexetimide is optimal for high-affinity binding, while the mirror-image arrangement in levetimide is not.

Receptor Binding Studies

Radioligand binding assays confirm this stereoselectivity. Experiments show that benzetimide enantiomers stereoselectively inhibit the binding of specific radioligands, such as [3H]l-quinuclidinyl benzilate, to muscarinic receptors in various tissue homogenates, including rat nasal mucosa, bovine tracheal smooth muscle, and bovine caudate nucleus.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data on the antagonistic potency of Benzetimide enantiomers.

| Enantiomer | Isomer | Antagonistic Potency (pA2 value) | Potency Ratio (Dexetimide/Levetimide) | Tissue Model |

| Dexetimide | (+)-enantiomer | 9.82[4][5] | > 6000x | Guinea-pig atria |

| Levetimide | (-)-enantiomer | 6.0[4][5] | 1x | Guinea-pig atria |

Mechanism of Action and Signaling Pathway

Benzetimide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system. By binding to these receptors, dexetimide prevents acetylcholine from binding and initiating the downstream signaling cascade, thereby inhibiting the physiological response.

Caption: Muscarinic receptor signaling pathway and its inhibition by Dexetimide.

Experimental Protocols

The characterization of Benzetimide's enantiomers relies on established pharmacological assays.

Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of dexetimide and levetimide for muscarinic receptors.

-

Objective: To measure the ability of each enantiomer to displace a specific radiolabeled antagonist from muscarinic receptors in a tissue preparation.

-

Materials:

-

Radioligand: [3H]-Quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist.

-

Tissue Source: Homogenized tissue rich in muscarinic receptors (e.g., rat brain cortex, guinea pig heart).

-

Test Compounds: Dexetimide and Levetimide at various concentrations.

-

Reference Compound: Atropine (B194438) (for determining non-specific binding).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Tissue Preparation: The selected tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet (membrane fraction) is resuspended to a specific protein concentration.

-

Assay Incubation: In test tubes, the tissue homogenate is incubated with a fixed concentration of [3H]QNB and a range of concentrations of the unlabeled competitor (dexetimide or levetimide).

-

Determination of Non-specific Binding: A parallel set of tubes is incubated with [3H]QNB and a high concentration of atropine to saturate the receptors.

-

Separation: After incubation to equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Filters are washed quickly with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate competition curves. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined for each enantiomer. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for a radioligand binding assay.

Protocol: Isolated Tissue Functional Assay (Schild Analysis)

This protocol is used to determine the functional antagonistic potency (pA2) of the enantiomers.

-

Objective: To quantify the ability of each enantiomer to inhibit the contractile response induced by a muscarinic agonist in an isolated tissue preparation.

-

Materials:

-

Tissue: Guinea-pig atria or ileum.

-

Apparatus: Organ bath with temperature control and aeration, isometric force transducer, data acquisition system.

-

Solutions: Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

-

Agonist: Acetylcholine, Carbachol, or a similar muscarinic agonist.

-

Antagonists: Dexetimide and Levetimide.

-

-

Methodology:

-

Tissue Mounting: The isolated tissue (e.g., guinea-pig atrium) is mounted in an organ bath containing warmed, aerated physiological salt solution and connected to a force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Control Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed, and after returning to baseline, a known concentration of an antagonist (e.g., dexetimide) is added to the bath and allowed to incubate for a set period.

-

Test Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The curve will be shifted to the right.

-

Repeat: Steps 4 and 5 are repeated with increasing concentrations of the antagonist.

-

Schild Plot: The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the linear regression line gives the pA2 value. A slope close to 1 is indicative of competitive antagonism.

-

Enantiomer Comparison: The entire procedure is repeated for the other enantiomer (levetimide).

-

Caption: Experimental workflow for an isolated tissue functional assay (Schild Analysis).

Conclusion and Implications

The pharmacological activity of Benzetimide is characterized by a high degree of stereospecificity. The anticholinergic effects are almost exclusively mediated by the (+)-enantiomer, dexetimide, which is over 6000 times more potent than its counterpart, levetimide.[4][5] This profound difference underscores the importance of stereochemistry in drug design and action.

For drug development professionals, these findings highlight the potential benefits of developing single-enantiomer drugs, often termed "chiral switching." By isolating the eutomer (dexetimide), it is possible to develop a therapeutic agent with a more selective pharmacological profile, an improved therapeutic index, and potentially fewer side effects that might be associated with the inactive or off-target activities of the distomer (levetimide). The data and protocols presented provide a technical foundation for the continued investigation and development of chiral muscarinic antagonists.

References

- 1. Benzetimide | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific binding as a tool in attempts to localize and isolate muscarinic receptors. Part II. Binding of (plus)-benzetimide, (minus)-benzetimide and atropine to a fraction from bovine tracheal smooth muscle and to bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzetimide: A Technical Guide to its Application as a Parasympatholytic Research Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that has been utilized in research as a parasympatholytic agent. By competitively inhibiting the binding of acetylcholine to muscarinic receptors, benzetimide effectively blocks parasympathetic nervous system signaling, making it a valuable tool for investigating a wide range of physiological processes. This technical guide provides a comprehensive overview of benzetimide, focusing on its mechanism of action, receptor binding profile, and its application in key experimental models. Detailed protocols for in vitro and in vivo studies are presented, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate robust and reproducible research.

Introduction

The parasympathetic nervous system plays a crucial role in regulating a multitude of bodily functions, including glandular secretions, smooth muscle contraction, and heart rate. Pharmacological agents that modulate parasympathetic activity are indispensable tools in both basic research and clinical drug development. Benzetimide, a synthetic anticholinergic compound, acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine and reducing parasympathetic tone.[1] Its stereoselective nature, with the (+)-enantiomer, dexetimide, being significantly more active than the (-)-enantiomer, levetimide, provides a basis for structure-activity relationship studies.[2][3] This guide will delve into the technical details of utilizing benzetimide as a research tool, providing quantitative data, detailed experimental methodologies, and visual aids to support its application in the laboratory.

Mechanism of Action and Signaling Pathways

Benzetimide exerts its parasympatholytic effects by blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), which are coupled to distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, such as smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in the negative chronotropic and inotropic effects in the heart.

By binding to these receptors without activating them, benzetimide prevents the initiation of these downstream signaling events.

References

- 1. Benzetimide | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of [3H]dexetimide binding by a homologous series of methylfurthrethonium analogues at the peripheral muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Anticholinergic Agent: A Technical History of Benzetimide's Discovery and Development

Beerse, Belgium - Developed within the laboratories of Janssen Pharmaceutica, Benzetimide emerged as a potent and long-acting anticholinergic agent, the result of systematic chemical exploration and pharmacological evaluation. This technical guide delineates the historical development, discovery, and foundational experimental protocols that established Benzetimide as a significant tool in pharmacology.

Discovery and Historical Development

Benzetimide, identified by the research code R 4929, was first described in a foundational 1967 publication by P.A.J. Janssen and C.J.E. Niemegeers of Janssen Pharmaceutica. Their work detailed the peripheral and central anticholinergic properties of this novel compound, distinguishing it from other atropine-like drugs. The discovery was part of a broader research program at Janssen aimed at developing new therapeutics acting on the nervous system.

While a precise, publicly available step-by-step timeline of its entire development is not extensively documented, the key milestones can be summarized as follows:

-

Mid-1960s: Synthesis and initial pharmacological screening of a series of piperidine (B6355638) derivatives at Janssen Pharmaceutica, leading to the identification of Benzetimide (R 4929).

-

1967: Publication of the first comprehensive study by Janssen and Niemegeers, establishing its potent anticholinergic activity.

-

1976: A significant study by Gray et al. elucidated the stereoselective nature of Benzetimide's interaction with muscarinic receptors, highlighting the much greater potency of its dextrorotatory enantiomer, dexetimide (B1670337).

Synthesis

Experimental Protocols

The pharmacological characterization of Benzetimide relied on a series of key in vivo and in vitro experiments.

Anti-Pilocarpine Test in Rats (Janssen and Niemegeers, 1967)

This novel test was designed to quantify both peripheral and central anticholinergic effects.

-

Objective: To measure the antagonistic effect of Benzetimide and other compounds against pilocarpine-induced effects.

-

Methodology:

-

Male Wistar rats were administered the test compound (e.g., Benzetimide) subcutaneously.

-

Thirty minutes later, pilocarpine (B147212) nitrate (B79036) (40 mg/kg) was injected subcutaneously.

-

The presence or absence of characteristic parasympathetic and central nervous system responses to pilocarpine (salivation, lacrimation, tremors, etc.) were observed and scored at regular intervals.

-

The ED50 (median effective dose) for the antagonism of each pilocarpine-induced effect was calculated.

-

In Vitro Studies on Guinea-Pig Atria (Gray et al., 1976)

These experiments were crucial in determining the potency and stereoselectivity of Benzetimide's enantiomers.

-

Objective: To determine the antagonist potency (pA2 value) of dexetimide and levetimide (B1674941) against a muscarinic agonist in an isolated tissue preparation.

-

Methodology:

-

Spontaneously beating guinea-pig atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The force of contraction was recorded isometrically.

-

Cumulative concentration-response curves to the muscarinic agonist carbachol (B1668302) were obtained in the absence and presence of increasing concentrations of dexetimide or levetimide.

-

The pA2 values, a measure of antagonist potency, were calculated using the Arunlakshana and Schild method.

-

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that established the pharmacological profile of Benzetimide and its enantiomers.

| Parameter | Value | Species | Reference |

| Benzetimide (Racemic) | |||

| ED50 (Antagonism of Pilocarpine-induced Salivation) | 0.018 mg/kg | Rat | Janssen & Niemegeers, 1967 |

| ED50 (Antagonism of Pilocarpine-induced Tremors) | 0.04 mg/kg | Rat | Janssen & Niemegeers, 1967 |

| Dexetimide | |||

| pA2 (Antagonism of Carbachol in Guinea-Pig Atria) | 9.82 | Guinea-Pig | Gray et al., 1976[1] |

| Levetimide | |||

| pA2 (Antagonism of Carbachol in Guinea-Pig Atria) | 6.0 | Guinea-Pig | Gray et al., 1976[1] |

Mechanism of Action and Signaling Pathways

Benzetimide exerts its effects as a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The antagonistic action of Benzetimide, particularly its active enantiomer dexetimide, prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades.

The stereoselectivity is profound, with dexetimide being over 6000 times more potent than levetimide in antagonizing muscarinic receptors in guinea-pig atria.[1] While specific binding affinities (Ki values) for each of the five muscarinic receptor subtypes are not extensively reported in the early literature, the high potency of dexetimide suggests a strong interaction with these receptors.

The following diagrams illustrate the general signaling pathways of the five muscarinic receptor subtypes that are blocked by Benzetimide.

Caption: M1, M3, and M5 muscarinic receptor signaling pathway blocked by Benzetimide.

Caption: M2 and M4 muscarinic receptor signaling pathway blocked by Benzetimide.

Caption: Experimental workflows for the pharmacological characterization of Benzetimide.

References

The Genesis of Benzetimide (R 4929): A Technical Guide to its Original Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the original synthesis pathway of Benzetimide (R 4929), a potent anticholinergic agent. Developed by Janssen Pharmaceutica in the early 1960s, the synthesis of this 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione laid the groundwork for its extensive pharmacological evaluation. This document provides the detailed experimental protocols, quantitative data from the original disclosure, and a visualization of the synthesis pathway.

Core Synthesis Pathway

The original synthesis of Benzetimide (R 4929) was disclosed in Belgian Patent 626,307, filed by Janssen Pharmaceutica N.V. on December 17, 1962. The key strategy involves a multi-step process culminating in the formation of the characteristic glutarimide (B196013) ring.

The synthesis commences with the preparation of a key intermediate, α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile. This is achieved through a Strecker-type synthesis by reacting 1-benzyl-4-piperidone, benzaldehyde, and potassium cyanide. The resulting aminonitrile is then reacted with cyanoacetic acid, followed by hydrolysis and cyclization to yield the desired Benzetimide.

Experimental Protocols

The following are the detailed experimental methodologies as described in the original patent disclosure.

Step 1: Synthesis of α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile

A mixture of 189 parts of 1-benzyl-4-piperidone, 106 parts of benzaldehyde, and 65 parts of potassium cyanide in a suitable solvent is stirred at room temperature. The reaction mixture is then worked up by extraction and purification to yield the desired α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile.

Step 2: Synthesis of 2-(1-benzyl-4-piperidyl)-2-phenylglutarimide (Benzetimide)

To a solution of the α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile (from Step 1) in a suitable solvent, 85 parts of cyanoacetic acid is added. The mixture is heated to reflux. Following the reaction, the mixture is cooled and subjected to acidic hydrolysis, which also facilitates the cyclization to the glutarimide ring. The crude product is then purified by recrystallization to afford Benzetimide.

Quantitative Data

The following table summarizes the key quantitative data from the original synthesis disclosure.

| Step | Product | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |

| 1 | α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile | 1-benzyl-4-piperidone, benzaldehyde | Potassium cyanide | Not specified | Not specified |

| 2 | Benzetimide (R 4929) | α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile | Cyanoacetic acid | Not specified | 165-168 |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the original Benzetimide synthesis.

Caption: Original synthesis pathway of Benzetimide (R 4929).

Cellular Targets of Benzetimide Beyond Muscarinic Acetylcholine Receptors: A Technical Guide for Researchers

Foreword

Benzetimide is a well-established potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), and its therapeutic applications in treating conditions like neuroleptic-induced parkinsonism are primarily attributed to this mechanism. However, the principle of polypharmacology suggests that many small molecule drugs interact with multiple cellular targets, some of which may be unanticipated. These "off-target" interactions can contribute to a drug's side-effect profile or, in some cases, present opportunities for drug repurposing. This technical guide explores the potential for Benzetimide to engage with cellular targets beyond mAChRs, a currently under-investigated area.

This document is intended for researchers, scientists, and drug development professionals. It provides a theoretical framework and a practical guide for investigating the broader pharmacological profile of Benzetimide. While direct experimental evidence for non-mAChR targets of Benzetimide is scarce in publicly available literature, this guide leverages knowledge of the pharmacophore elements within the Benzetimide structure to predict potential off-target interactions. The experimental protocols and data presentation formats provided herein are intended to serve as a template for future research in this area.

Established On-Target Activity: Muscarinic Acetylcholine Receptors

Benzetimide is a potent, centrally acting antagonist of mAChRs. Its high affinity for these receptors underlies its efficacy in mitigating the extrapyramidal symptoms associated with dopamine (B1211576) receptor-blocking antipsychotic medications. The antagonistic activity of Benzetimide at mAChRs has been extensively characterized.

The Rationale for Investigating Off-Target Interactions

Benzetimide's chemical scaffold, which includes a piperidine (B6355638) ring and a benzamide-like moiety (within the glutarimide (B196013) ring), is present in numerous other pharmacologically active compounds known to interact with a variety of receptors and enzymes. This structural similarity provides a strong rationale for investigating the potential for Benzetimide to bind to other cellular targets. Identifying such interactions is crucial for a comprehensive understanding of its mechanism of action and for predicting potential side effects.

Potential Non-Muscarinic Cellular Targets of Benzetimide

Based on the pharmacology of structurally related compounds, several classes of proteins emerge as potential off-targets for Benzetimide.

Dopamine Receptors

Several antipsychotic and antiemetic drugs containing a benzamide (B126) structure are known antagonists of the dopamine D2 receptor. Given this precedent, it is plausible that Benzetimide may exhibit some affinity for D2 and other dopamine receptor subtypes.

Serotonin (B10506) Receptors

The piperidine and benzamide motifs are common in ligands for various serotonin (5-HT) receptor subtypes. Specifically, derivatives of these scaffolds have been shown to interact with 5-HT2A, 5-HT3, and 5-HT7 receptors, which are involved in a wide range of physiological and pathophysiological processes.

Histamine (B1213489) Receptors

Certain piperidine-containing compounds are potent histamine receptor antagonists. The potential for Benzetimide to interact with histamine H1 or H3 receptors warrants investigation, as such interactions could contribute to sedative or cognitive side effects.

Sigma Receptors

Sigma receptors are a unique class of intracellular proteins that are known to bind a wide variety of synthetic compounds, including many with a piperidine moiety. These receptors are implicated in a range of cellular functions and are a common off-target for centrally acting drugs.

Quantitative Data on Potential Off-Target Interactions

As of the latest literature review, there is no publicly available quantitative data on the binding affinity or functional activity of Benzetimide at non-mAChR targets. The following tables are presented as a template for organizing and presenting such data once it is generated through experimental work.

Table 1: Hypothetical Binding Affinities (Ki) of Benzetimide at Potential Off-Targets

| Target Class | Specific Target | Radioligand | Tissue/Cell Line | Hypothetical Ki (nM) |

| Dopamine Receptors | D2 | [3H]Spiperone | Rat Striatum | |

| D3 | [3H]Spiperone | HEK293 cells | ||

| Serotonin Receptors | 5-HT2A | [3H]Ketanserin | Human Cortex | |

| 5-HT3 | [3H]Granisetron | NG108-15 cells | ||

| Histamine Receptors | H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | |

| Sigma Receptors | Sigma-1 | [3H]Pentazocine | Rat Liver | |

| Sigma-2 | [3H]DTG | PC-12 cells |

Table 2: Hypothetical Functional Activity (IC50/EC50) of Benzetimide at Potential Off-Targets

| Target Class | Specific Target | Assay Type | Cellular Response Measured | Hypothetical IC50/EC50 (nM) |

| Dopamine Receptors | D2 | cAMP accumulation | Forskolin-stimulated cAMP | |

| Serotonin Receptors | 5-HT2A | Calcium mobilization | Intracellular Ca2+ release | |

| Histamine Receptors | H1 | IP-One accumulation | Inositol monophosphate |

Experimental Protocols for Off-Target Screening

The following are detailed methodologies for key experiments to determine the potential off-target interactions of Benzetimide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Benzetimide for a panel of receptors.

General Protocol:

-

Membrane Preparation:

-

Homogenize the appropriate tissue source or cultured cells (e.g., rat striatum for D2 receptors, HEK293 cells expressing the human receptor of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of Benzetimide.

-

For determination of non-specific binding, include a parallel set of wells with a high concentration of a known, non-labeled ligand for the target receptor.

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of Benzetimide by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Cellular Assays

Objective: To determine the functional effect (antagonism or agonism) of Benzetimide at potential off-targets.

Example Protocol: cAMP Accumulation Assay for D2 Dopamine Receptors (Gαi-coupled)

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human D2 dopamine receptor in appropriate media.

-

Plate the cells in 96-well plates and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with varying concentrations of Benzetimide for a specified time.

-

Stimulate the cells with a known concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve for the D2 agonist in the absence and presence of different concentrations of Benzetimide.

-

Determine the IC50 value for Benzetimide's inhibition of the agonist response using non-linear regression.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Signaling Pathways

Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway by Benzetimide.

Caption: Hypothetical antagonism of a Gi-coupled receptor signaling pathway by Benzetimide.

Experimental Workflows

Caption: A tiered experimental workflow for identifying and characterizing Benzetimide's off-target activities.

Conclusion

While Benzetimide's primary mechanism of action as a muscarinic acetylcholine receptor antagonist is well-documented, a thorough investigation into its potential off-target interactions is a critical next step in fully understanding its pharmacological profile. The structural motifs within Benzetimide suggest the potential for engagement with dopamine, serotonin, histamine, and sigma receptors, among others. This technical guide provides a roadmap for researchers to systematically investigate these potential interactions through a combination of binding and functional assays. The elucidation of any significant off-target activities will provide a more complete picture of Benzetimide's effects and could have important implications for its clinical use and for the development of future therapeutics.

The Centrally Mediated In Vivo Effects of Benzetimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzetimide is a potent anticholinergic agent with significant effects on the central nervous system (CNS). Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the in vivo effects of Benzetimide on the CNS, with a focus on its receptor binding profile, its influence on dopaminergic pathways, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and drug development efforts in neurology and pharmacology.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Benzetimide is a chiral compound, with its pharmacological activity primarily attributed to its dextrorotatory enantiomer, dexetimide (B1670337). Dexetimide is a potent and competitive antagonist of muscarinic acetylcholine receptors, exhibiting high affinity for these receptors in the central nervous system. This antagonism of cholinergic signaling is the foundational mechanism underlying its observed in vivo effects.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the fundamental mechanism of Benzetimide's action at a cholinergic synapse.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the receptor binding affinity and in vivo potency of Benzetimide and its derivatives.

Table 1: Muscarinic Receptor Binding Affinities of Iododexetimide

Iododexetimide is a close structural analog of dexetimide, the active enantiomer of Benzetimide. This data provides a strong indication of the binding profile of dexetimide across the five human muscarinic receptor subtypes (M1-M5).

| Receptor Subtype | Ki (pM) | IC50 (nM) |

| M1 | 337 | 31 |

| M2 | Not Reported | 81 |

| M3 | Not Reported | 641 |

| M4 | Not Reported | 64 |

| M5 | Not Reported | 167 |

Data from a study on recombinant human muscarinic receptors.

Table 2: Antimuscarinic Potency of Benzetimide Enantiomers

The antagonist potency of dexetimide and its inactive enantiomer, levetimide, was determined in guinea-pig atria, demonstrating significant stereoselectivity.[1]

| Enantiomer | pA2 Value | Relative Potency |

| Dexetimide | 9.82 | >6000x |

| Levetimide | 6.0 | 1x |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

Table 3: In Vivo Antagonism of Neuroleptic-Induced Behavioral Inhibition by Dexetimide

Dexetimide has been shown to counteract the behavioral depressant effects of neuroleptic drugs, which are primarily dopamine (B1211576) D2 receptor antagonists.

| Neuroleptic | Neuroleptic Dose (mg/kg, s.c.) | Dexetimide Dose for Antagonism (mg/kg, s.c.) | Observed Effect |

| Pimozide (B1677891) | 0.04 - 2.50 | 0.63 | Complete antagonism of inhibition of brain self-stimulation. |

| Haloperidol (B65202) | 0.01 - 0.63 | 0.63 | Complete antagonism of inhibition of brain self-stimulation at lower doses. |

| Haloperidol | 0.08 | 0.04 - 2.50 | Gradual, dose-dependent antagonism of catalepsy. |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments that have been used to characterize the central effects of Benzetimide and its active enantiomer, dexetimide.

Protocol 1: Antagonism of Neuroleptic-Induced Inhibition of Brain Self-Stimulation

This experiment assesses the ability of dexetimide to reverse the suppression of reward-seeking behavior caused by dopamine receptor blockade.

-

Animal Model: Male Wistar rats.

-

Surgical Preparation:

-

Anesthetize rats and place them in a stereotaxic apparatus.

-

Implant a bipolar stainless steel electrode into the lateral hypothalamic region of the medial forebrain bundle.

-

Allow a post-operative recovery period of at least one week.

-

-

Apparatus: A Skinner box equipped with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.

-

Training:

-

Train rats to press the lever to receive brain stimulation.

-

Establish a stable baseline of self-stimulation behavior.

-

-

Drug Administration:

-

Administer the neuroleptic (e.g., pimozide at 0.04, 0.16, 0.63, or 2.50 mg/kg; or haloperidol at 0.01, 0.04, 0.16, or 0.63 mg/kg) via subcutaneous (s.c.) injection.

-

After a set pre-treatment time (e.g., 2 hours for pimozide), administer dexetimide (e.g., 0.63 mg/kg, s.c.).

-

A control group receives the neuroleptic followed by a vehicle injection.

-

-

Data Collection and Analysis:

-

Measure the rate of lever pressing for a defined period after drug administration.

-

Compare the lever-pressing rates between the group receiving the neuroleptic alone and the group receiving the neuroleptic plus dexetimide to determine the extent of antagonism.

-

Protocol 2: Antagonism of Haloperidol-Induced Catalepsy

This assay evaluates the potential of dexetimide to alleviate the motor rigidity (catalepsy) induced by dopamine D2 receptor antagonists.

-

Animal Model: Male Wistar rats.

-

Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.

-

Drug Administration:

-

Administer haloperidol (e.g., 0.08 mg/kg, s.c.) to induce catalepsy.

-

At the time of peak cataleptic effect (e.g., 1-2 hours post-haloperidol), administer dexetimide at various doses (e.g., 0.04, 0.16, 0.63, and 2.50 mg/kg, s.c.) to different groups of rats.

-

A control group receives haloperidol followed by a vehicle injection.

-

-

Catalepsy Assessment:

-

At set time points after dexetimide or vehicle administration, gently place the rat’s forepaws on the horizontal bar.

-

Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Collection and Analysis:

-

Record the catalepsy scores (latency to paw removal) for each animal at each time point.

-

Compare the catalepsy scores between the vehicle-treated group and the dexetimide-treated groups to determine the dose-dependent reversal of catalepsy.

-

Discussion and Future Directions

The data presented in this guide demonstrate that Benzetimide, through its active enantiomer dexetimide, is a potent muscarinic antagonist with significant central effects. The in vivo studies strongly suggest that by blocking muscarinic receptors, dexetimide can counteract the behavioral consequences of dopamine D2 receptor blockade. This highlights a critical interplay between the cholinergic and dopaminergic systems in the regulation of motor control and reward-related behaviors.

Future research should aim to:

-